molecular formula C10H9ClN2O2 B1464767 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride CAS No. 1187931-83-4

3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride

Cat. No.: B1464767
CAS No.: 1187931-83-4
M. Wt: 224.64 g/mol
InChI Key: UYWUOHSNTVQTEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride is a chemical compound characterized by the presence of a pyrazole ring attached to a benzoic acid moiety, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substituted Pyrazoles: Resulting from substitution reactions.

    Coupled Products: From Suzuki-Miyaura reactions.

Scientific Research Applications

3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets. For instance, in its antileishmanial activity, the compound fits into the active site of the enzyme LmPTR1, inhibiting its function and thereby exerting its antipromastigote effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-Pyrazol-4-yl)benzoic acid hydrochloride is unique due to its specific combination of a pyrazole ring and benzoic acid moiety, along with its enhanced solubility provided by the hydrochloride salt form. This makes it particularly useful in various chemical and biological applications.

Properties

IUPAC Name

3-(1H-pyrazol-4-yl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2.ClH/c13-10(14)8-3-1-2-7(4-8)9-5-11-12-6-9;/h1-6H,(H,11,12)(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWUOHSNTVQTEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CNN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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